molecular formula C20H18O5 B10849504 Isodispar B

Isodispar B

Cat. No.: B10849504
M. Wt: 338.4 g/mol
InChI Key: GKEWZBRIASMMCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isodispar B involves several steps, starting from the extraction of the compound from natural sources such as Calophyllum species. The extraction process typically involves solvent extraction followed by chromatographic purification to isolate the pure compound .

Industrial Production Methods: Industrial production of this compound is still in the research phase, and large-scale synthesis methods are being explored. The focus is on optimizing the extraction and purification processes to increase yield and reduce costs .

Chemical Reactions Analysis

Types of Reactions: Isodispar B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may result in the formation of alcohols .

Scientific Research Applications

Isodispar B has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the chemical behavior of coumarins and their derivatives.

    Biology: It is used to investigate the biological activities of coumarins, including their cytotoxic, antiviral, and antibacterial properties.

    Medicine: It is being explored as a potential anticancer agent due to its potent cytotoxic effects on various cancer cell lines.

Mechanism of Action

Isodispar B exerts its effects through several mechanisms:

Comparison with Similar Compounds

Isodispar B is unique among coumarins due to its potent cytotoxic effects on nasopharyngeal and breast cancer cells. Similar compounds include:

This compound stands out due to its broad spectrum of cytotoxic effects and its potential as a therapeutic agent against nasopharyngeal cancer .

Properties

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

IUPAC Name

5,7-dihydroxy-8-(3-methylbutanoyl)-4-phenylchromen-2-one

InChI

InChI=1S/C20H18O5/c1-11(2)8-14(21)19-16(23)10-15(22)18-13(9-17(24)25-20(18)19)12-6-4-3-5-7-12/h3-7,9-11,22-23H,8H2,1-2H3

InChI Key

GKEWZBRIASMMCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1=C(C=C(C2=C1OC(=O)C=C2C3=CC=CC=C3)O)O

Origin of Product

United States

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